
Benzene-13C6-sulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-
Descripción general
Descripción
Benzene-13C6-sulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)- is a compound that has been extensively studied in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Drug Metabolism and Disposition
Metabolic Pathways : A study on rats given a single oral dose of the compound revealed it is metabolized through multiple pathways, including hydroxylation and conjugation processes. The research indicated significant excretion through urine and feces, suggesting a complex metabolism involving different pathways for detoxification and elimination (Paulson & Feil, 1987).
Synthesis and Biological Properties
Antibacterial and Antifungal Activities : Research on sulfonamide-derived compounds and their metal complexes showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. This study highlights the potential of sulfonamide compounds in developing new antibacterial and antifungal agents (Chohan, Shad, & Nasim, 2009).
Insect-Repellent and Anti-Bacterial Properties : A novel approach combining the anti-bacterial properties of sulfonamides with the insect-repellent properties of DEET led to the synthesis of azo reactive dyes. These dyes exhibited anti-bacterial activity against various strains and showed effectiveness as insect repellents, opening new avenues for integrated pest and disease management (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Non-Covalent Interactions and Solvent Effects
Non-Linear Optical Properties : A study on Sulfadiazine-Ortho-Vanillin Schiff base synthesized from the compound demonstrated its potential in developing non-linear optical materials. This research provides insights into how solvent polarity can enhance the non-linear optical (NLO) response, highlighting the compound's utility in optical applications (Shahid et al., 2018).
Antitumor and Antibacterial Agents
Synthesis of Thieno[3,2-d]pyrimidine Derivatives : Another study explored the synthesis of derivatives involving the sulfonamide group for antitumor and antibacterial applications. The findings suggest that these compounds have significant potential against various cancer cell lines and bacterial strains, indicating their importance in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).
pH-Sensitive Polymers
Development of pH-Sensitive Polymers : The compound was used to synthesize novel pH-sensitive polymers, showing reversible solubility changes around physiological pH. This research opens new possibilities for developing targeted drug delivery systems based on pH-sensitive polymers (Park & Bae, 1999).
Mecanismo De Acción
Target of Action
Sulfamethazine-13C6, also known as Sulfadimidine-13C6, primarily targets the dihydropteroate synthetase (dihydrofolate synthetase) enzyme in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid (THF), which is essential for bacterial growth and multiplication .
Mode of Action
Sulfamethazine-13C6 acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competes with PABA for binding to the enzyme . By doing so, it inhibits the synthesis of dihydrofolic acid, thereby preventing the production of THF . As a result, it hampers the growth and multiplication of bacteria, making it bacteriostatic in nature .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate pathway in bacteria, which is critical for the synthesis of nucleic acids and proteins . The downstream effect of this disruption is the prevention of bacterial growth and multiplication .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Sulfamethazine-13C6’s action result in the inhibition of bacterial growth and multiplication . This is achieved by disrupting the folate pathway, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Propiedades
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVTGNCAZCNNR-BULCFLCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016505 | |
| Record name | Sulfadimidine-13C(6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77643-91-5 | |
| Record name | Sulfadimidine-13C(6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



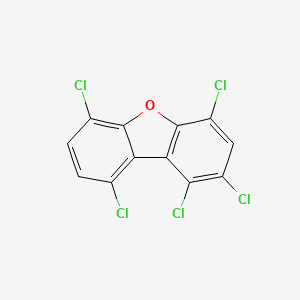
![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
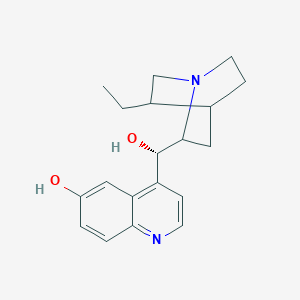
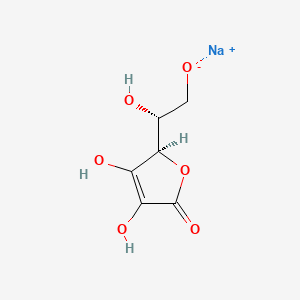
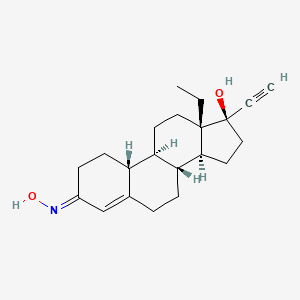
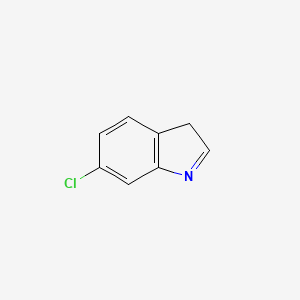
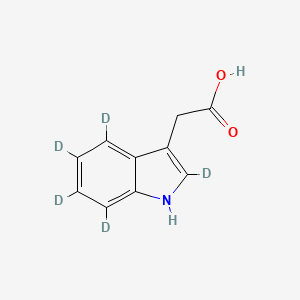


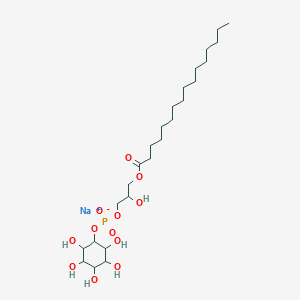
![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)
![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)
![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)
![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)